Cas no 2166701-68-2 (7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione)

7-(Hydroxymethyl)-1λ⁶-benzothiophene-1,1-dione is a sulfone derivative featuring a hydroxymethyl functional group at the 7-position of the benzothiophene core. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for further functionalization, particularly in the development of pharmaceuticals and agrochemicals. The hydroxymethyl group offers a reactive site for conjugation or modification, while the sulfone moiety enhances stability and influences electronic properties. Its well-defined structure and purity make it suitable for precise applications in medicinal chemistry and materials science. The compound’s balanced reactivity and stability render it valuable for research and industrial synthesis.
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione structure
2166701-68-2 structure
Product name:7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
CAS No:2166701-68-2
MF:C9H8O3S
Molecular Weight:196.223021507263
CID:5841895
PubChem ID:165788702

7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione 化学的及び物理的性質

名前と識別子

    • 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
    • EN300-1273584
    • 2166701-68-2
    • インチ: 1S/C9H8O3S/c10-6-8-3-1-2-7-4-5-13(11,12)9(7)8/h1-5,10H,6H2
    • InChIKey: BUQAKVMDEQEYIV-UHFFFAOYSA-N
    • SMILES: S1(C=CC2C=CC=C(CO)C1=2)(=O)=O

計算された属性

  • 精确分子量: 196.01941529g/mol
  • 同位素质量: 196.01941529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 312
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • XLogP3: 0.4

7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1273584-1.0g
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
1g
$1029.0 2023-06-08
Enamine
EN300-1273584-50mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
50mg
$612.0 2023-10-02
Enamine
EN300-1273584-100mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
100mg
$640.0 2023-10-02
Enamine
EN300-1273584-0.5g
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
0.5g
$987.0 2023-06-08
Enamine
EN300-1273584-2.5g
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
2.5g
$2014.0 2023-06-08
Enamine
EN300-1273584-2500mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
2500mg
$1428.0 2023-10-02
Enamine
EN300-1273584-250mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
250mg
$670.0 2023-10-02
Enamine
EN300-1273584-500mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
500mg
$699.0 2023-10-02
Enamine
EN300-1273584-0.25g
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
0.25g
$946.0 2023-06-08
Enamine
EN300-1273584-1000mg
7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione
2166701-68-2
1000mg
$728.0 2023-10-02

7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione 関連文献

7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dioneに関する追加情報

7-(Hydroxymethyl)-1lambda6-benzothiophene-1,1-dione (CAS 2166701-68-2): A Comprehensive Overview

7-(Hydroxymethyl)-1lambda6-benzothiophene-1,1-dione (CAS 2166701-68-2) is an emerging sulfone derivative with growing importance in pharmaceutical and material science research. This benzothiophene-based compound features a unique molecular structure combining a hydroxymethyl functional group with a sulfone moiety, making it particularly interesting for drug discovery applications.

The compound's molecular formula C9H8O3S gives it distinct physicochemical properties, including moderate water solubility and thermal stability. Researchers are particularly interested in its potential as a building block for more complex molecules, especially in the development of small molecule therapeutics. Current studies suggest possible applications in designing enzyme inhibitors and receptor modulators, though more research is needed to fully explore its pharmacological potential.

From a synthetic chemistry perspective, 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione offers several advantages. Its hydroxymethyl group provides an excellent handle for further chemical modifications, allowing for the creation of diverse derivatives. The sulfone functionality contributes to the compound's stability while potentially influencing its biological activity. These characteristics make it valuable for medicinal chemistry programs targeting various disease areas.

Recent trends in drug discovery have shown increased interest in sulfur-containing heterocycles like this compound. The pharmaceutical industry's focus on targeted therapies and precision medicine has driven demand for novel chemical scaffolds. 7-(Hydroxymethyl)-1lambda6-benzothiophene-1,1-dione fits well within this context as researchers explore its potential in developing treatments for inflammatory conditions and metabolic disorders.

The compound's spectroscopic properties make it suitable for various analytical applications. Its distinct UV-Vis absorption characteristics and NMR signature facilitate identification and purity assessment. These features are particularly valuable for quality control in research settings and potential industrial applications.

In material science, 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione shows promise as a precursor for functional materials. Its ability to form hydrogen bonds and participate in molecular interactions makes it interesting for designing supramolecular assemblies and advanced polymers. Researchers are investigating its potential in creating materials with tailored optical or electronic properties.

The synthetic accessibility of 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione contributes to its growing popularity in research. Standard organic synthesis techniques can produce this compound with good yields, making it practical for various applications. Its stability under normal laboratory conditions ensures convenient handling and storage.

Current research directions include exploring the compound's potential in bioconjugation chemistry and as a linker molecule in drug delivery systems. The hydroxymethyl group offers opportunities for creating prodrug formulations or attaching targeting moieties, which aligns with current trends in drug delivery optimization.

From a commercial availability perspective, CAS 2166701-68-2 is becoming more accessible through specialty chemical suppliers. The growing demand for diverse chemical building blocks in drug discovery has led to increased production of such compounds. Researchers should verify purity specifications when sourcing this material for sensitive applications.

The environmental and safety profile of 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione appears favorable based on current knowledge. Standard laboratory precautions for handling organic compounds are typically sufficient. However, as with any chemical substance, proper risk assessment should be conducted before use.

Future research on this compound will likely focus on expanding its applications in medicinal chemistry and exploring its potential in other fields like agrochemicals or material science. The versatility of its molecular structure suggests numerous possibilities for structural modification and property optimization.

In conclusion, 7-(hydroxymethyl)-1lambda6-benzothiophene-1,1-dione represents an interesting chemical entity with multiple potential applications. Its combination of functional groups and heterocyclic core make it valuable for various research purposes. As scientific understanding of this compound grows, so too will its practical applications in chemistry and related fields.

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